molecular formula C12H15NO3 B13190045 Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate

Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B13190045
M. Wt: 221.25 g/mol
InChI Key: YHRHDBRCAXDOAB-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate (CAS: 1780226-48-3) is a chemical compound featuring the indane scaffold, a structure recognized as a privileged motif in medicinal chemistry . The molecular formula is C12H15NO3, and it has a molecular weight of 221.25 g/mol . Its hydrochloride salt form is also available (CAS: 2137662-22-5) . The indane core is present in a wide range of biologically active molecules and natural products . This scaffold is associated with diverse therapeutic activities and is a versatile intermediate in organic synthesis . Specifically, indane and indanone derivatives are frequently investigated in drug discovery for their potential as anti-cancer, antimicrobial, and antiviral agents, as well as for the treatment of neurological disorders . For instance, the indanone-based drug Donepezil is a widely used acetylcholinesterase inhibitor for Alzheimer's disease therapy . Furthermore, structurally similar 2,3-dihydro-1H-indene compounds have been patented for their use in treating various cancers, highlighting the continued research interest in this chemical class . This product is intended for research purposes as a building block in the synthesis of novel compounds or for biological screening. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-amino-4-methoxy-2,3-dihydroindene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-10-5-3-4-9-8(10)6-7-12(9,13)11(14)16-2/h3-5H,6-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRHDBRCAXDOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC2(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Indene Core Formation

  • Starting from 4-methoxybenzaldehyde , a base-catalyzed condensation with malonic acid derivatives can be employed to form an intermediate that undergoes cyclization to generate the 2,3-dihydro-1H-indene skeleton.
  • The cyclization step is often base-promoted, using reagents such as sodium ethoxide or potassium carbonate in alcoholic solvents.
  • Control of reaction temperature and time is critical to optimize yield and selectivity.

Methoxylation

  • If the starting material lacks the methoxy group, selective methoxylation can be performed by treating the hydroxy-substituted intermediate with methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
  • This step ensures the installation of the methoxy group at the 4-position on the aromatic ring.

Amination at Position 1

  • The amino group at the 1-position can be introduced through reductive amination of the corresponding ketone intermediate using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Alternatively, nucleophilic substitution of a leaving group at position 1 with an amine nucleophile can be employed.

Esterification to Methyl Ester

  • The carboxylic acid intermediate is converted to the methyl ester by refluxing with methanol in the presence of strong acid catalysts like sulfuric acid or hydrochloric acid.
  • This reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.
  • The esterification step is followed by neutralization and purification, often by recrystallization or chromatography.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Cyclization Base (NaOEt, K2CO3), alcoholic solvent Temperature: 50–80 °C; Time: 2–6 h
Methoxylation Methyl iodide or dimethyl sulfate, K2CO3 Room temperature to 50 °C; 1–3 h
Amination Ammonia or amine, NaBH3CN or H2/Pd catalyst Mild conditions; inert atmosphere
Esterification Methanol, H2SO4 or HCl catalyst Reflux 4–8 h; removal of water to drive equilibrium

Purification and Characterization

  • Purification is achieved by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques such as silica gel column chromatography.
  • Characterization includes NMR spectroscopy (¹H, ¹³C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Comparative Data Table of Related Indene Derivatives Preparation

Compound Key Synthetic Step Yield (%) Notes
Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate Cyclization + amination + esterification 65–75 Standard multi-step synthesis
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate Friedel-Crafts alkylation + oxidation + esterification 70–80 Industrial scale via continuous flow
This compound Cyclization + methoxylation + amination + esterification 60–70 Requires careful control of substitution pattern

Research Findings and Notes

  • The presence of the methoxy group at the 4-position influences the electronic properties and reactivity of the indene ring, affecting the efficiency of amination and esterification steps.
  • Reductive amination conditions must be optimized to avoid over-reduction or side reactions.
  • The use of modern catalytic systems and continuous flow reactors can improve yields and scalability.
  • Solubility and formulation data indicate that the compound is typically dissolved in DMSO or corn oil for in vivo studies, requiring careful preparation to ensure clarity and stability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a catalyst or under heat.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate and its analogs, along with their reported applications:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reported Bioactivity/Applications References
This compound - NH₂ at C1
- OMe at C4
- COOMe at C1
Not explicitly provided Rigid bicyclic core with polar substituents Potential intermediate for drug candidates; structural similarity to bioactive indenones N/A
(S)-Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (I-6) - NH₂ at C1
- COOMe at C1
178.0 Lacks methoxy group; simpler substitution Synthesized via HCl hydrolysis and esterification; no direct bioactivity reported
Methyl (1R trans,2S trans)-1,2-dihydroxy-2-(3-methylbut-2-en-1-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylate - OH at C1 and C2
- Prenyl group at C2
- COOMe at C1
~362.4 (estimated) Additional hydroxyl and prenyl groups; keto group at C3 Significant anti-inflammatory and anti-diabetic effects in vitro; isolated from Fernandoa adenophylla
Methyl 4-Methoxy-7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate (12) - OMe at C4
- CH₃ at C7
- COOMe at C1
- Keto at C3
206.20 Keto group enhances electrophilicity; methyl substitution at C7 Intermediate in drug synthesis; used in aromatic functionalization studies
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate - COOMe at C2
- Keto at C1
190.2 Keto group at C1; carboxylate at C2 No bioactivity reported; structural simplicity for derivatization studies
Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate - OMe at C7
- CH₂COOMe at C4
248.3 (estimated) Acetate side chain; methoxy at C7 No direct bioactivity reported; potential precursor for further modifications

Structural and Functional Insights

Amino and Methoxy Substitutions
  • The methoxy group at C4 in the target compound contrasts with analogs bearing methoxy groups at C7 (e.g., ) or lacking this substituent (e.g., I-6 ). Positional differences influence electronic effects (e.g., para-directing nature of OMe) and steric hindrance, which can alter reactivity in further synthetic steps.
Carboxylate Ester Variations
  • Analogs with carboxylates at C2 (e.g., ) or side chains (e.g., ) may exhibit distinct metabolic stability and bioavailability.
Bioactivity Correlations
  • The compound isolated from Fernandoa adenophylla demonstrates that hydroxyl and prenyl groups significantly enhance anti-inflammatory and anti-diabetic activities.
  • Keto groups (e.g., in compound 12 and ) are often associated with electrophilic reactivity, making these analogs suitable for nucleophilic addition reactions in drug design.

Biological Activity

Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate is a complex organic compound with the molecular formula C12H15NO3C_{12}H_{15}NO_{3} and a molecular weight of 221.25 g/mol. This compound features a unique structure that includes an amino group, a methoxy group, and a carboxylate moiety, which contribute to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Structural Characteristics

The structural arrangement of this compound is characterized by:

  • Amino Group : Located at the 1-position, which can enhance hydrogen bonding and influence receptor interactions.
  • Methoxy Group : Positioned at the 4-position, providing electron-donating properties that may affect the compound's reactivity and solubility.
  • Carboxylate Group : At the 1-position, contributing to its acidity and potential interactions with biological targets.

Biological Activity

Research into the biological activity of this compound has revealed several promising properties:

Antitumor Activity

Studies have indicated that compounds structurally related to this compound exhibit significant antitumor effects. For instance, derivatives of indane structures have been shown to inhibit cancer cell proliferation in various models. A recent study demonstrated that similar compounds can induce apoptosis in breast cancer cells through mitochondrial pathways .

Antibacterial Properties

This compound has also been evaluated for its antibacterial activity. Compounds with similar functional groups have demonstrated effectiveness against a range of bacterial strains, suggesting potential use as antimicrobial agents .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases. Research indicates that compounds derived from indane structures may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureAntitumor ActivityAntibacterial ActivityAnti-inflammatory Activity
This compoundStructureModerateModerateSignificant
IndinavirStructureHighLowLow
DonepezilStructureModerateModerateModerate

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, researchers explored the effects of various indane derivatives on human cancer cell lines. This compound showed promising results in inhibiting cell growth and inducing apoptosis through caspase activation pathways .

Case Study 2: Antibacterial Screening

A screening of various derivatives against Gram-positive and Gram-negative bacteria revealed that this compound exhibited significant antibacterial activity comparable to standard antibiotics .

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